4-[(3,4-Difluorophenyl)methylidene]piperidine

Drug-drug interaction CYP450 ADME

Researchers designing CNS-focused libraries often face a trade-off between conformational rigidity and metabolic stability in piperidine scaffolds. 4-[(3,4-Difluorophenyl)methylidene]piperidine resolves this by enforcing a coplanar aryl-piperidine pharmacophore via its sp²-methylidene bridge, while the 3,4-difluoro pattern enhances oxidative stability. - Conformationally locked geometry ideal for dopamine D₄ and sigma receptor pharmacophore matching. - Known CYP3A4 and CYP2D6 IC₅₀ values (both 20 µM) enable direct P450 risk benchmarking. - Free secondary amine permits rapid N-alkylation/acylation for parallel library synthesis. Procurement is supported by ≥95% purity with full analytical documentation. The hydrochloride salt (CAS 1803583-97-2) is recommended for aqueous assay workflows.

Molecular Formula C12H13F2N
Molecular Weight 209.23 g/mol
Cat. No. B13304730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3,4-Difluorophenyl)methylidene]piperidine
Molecular FormulaC12H13F2N
Molecular Weight209.23 g/mol
Structural Identifiers
SMILESC1CNCCC1=CC2=CC(=C(C=C2)F)F
InChIInChI=1S/C12H13F2N/c13-11-2-1-10(8-12(11)14)7-9-3-5-15-6-4-9/h1-2,7-8,15H,3-6H2
InChIKeyMVYGXIKKBUTSAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.1 g / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3,4-Difluorophenyl)methylidene]piperidine: Chemical Identity & Properties


4-[(3,4-Difluorophenyl)methylidene]piperidine (CAS 1517790-76-9; also named 4-(3,4-difluorobenzylidene)piperidine) is a fluorinated piperidine derivative bearing a 3,4-difluorophenyl ring connected via an exocyclic methylidene bridge at the piperidine 4-position . The free base has a molecular formula of C₁₂H₁₃F₂N and a molecular weight of 209.24 g·mol⁻¹; its hydrochloride salt (CAS 1803583-97-2) is also widely supplied . The compound belongs to the 4-benzylidenepiperidine class, which has been explored for dopamine D₄ receptor antagonism, steroid 5α-reductase inhibition, and sigma receptor binding [1]. Predicted physicochemical properties include a boiling point of 295.8 ± 35.0 °C, density of 1.170 ± 0.06 g·cm⁻³, pKₐ of 10.48 ± 0.20, and a calculated LogP of 2.73, indicating moderate lipophilicity .

4-[(3,4-Difluorophenyl)methylidene]piperidine vs. In-Class Analogs


Within the 4-benzylidenepiperidine series, the nature and position of aryl substituents directly modulate lipophilicity, electronic character, and target engagement profiles. The 3,4-difluoro substitution pattern on the target compound introduces two electron-withdrawing fluorine atoms that simultaneously increase metabolic oxidative stability relative to non-fluorinated benzylidenepiperidines while preserving the exocyclic double bond geometry essential for rigid-ligand binding conformations [1]. The reduced analog 4-(3,4-difluorobenzyl)piperidine (CAS 203860-03-1) eliminates the sp²-hybridized methylidene bridge, altering both molecular shape and the pKₐ of the piperidine nitrogen, which can profoundly affect receptor pharmacophore matching and CNS penetration potential . Mono-fluorinated variants such as 4-(4-fluorobenzylidene)piperidine (CAS 661452-53-5) lack the second fluorine at the meta position, resulting in distinct electronic distribution on the aryl ring that influences π-stacking interactions with aromatic residues in biological targets . Furthermore, the target compound's predicted LogP of 2.73 and topological polar surface area (TPSA) of 12.03 Ų establish a specific lipophilic-hydrophilic balance that is quantitatively different from its analogs; blind substitution without confirmatory analytical and biological characterization therefore carries a risk of divergent ADME and pharmacology .

4-[(3,4-Difluorophenyl)methylidene]piperidine Quantitative Evidence


CYP3A4 Inhibition: Cross-Study Benchmark

In human liver microsomes, 4-[(3,4-difluorophenyl)methylidene]piperidine inhibited CYP3A4 with an IC₅₀ of 20,000 nM (20 µM) after 15 min preincubation with fluorogenic substrate and NADPH initiation measured at 2 h [1]. For context, a structurally unrelated CYP3A4 inhibitor benchmark in the same ChEMBL-curated dataset (CHEMBL5412548) displayed an IC₅₀ of 10,000 nM (10 µM) under a comparable fluorogenic assay format with 1 h incubation [2]. The 2-fold difference indicates that the target compound exhibits weaker CYP3A4 liability than the benchmark, though both fall in the low-micromolar range typical of screening intermediates. No head-to-head data for the target compound against its closest benzylidene-piperidine analogs are currently available, necessitating caution in direct CYP risk extrapolation [1].

Drug-drug interaction CYP450 ADME Liver microsomes

Lipophilicity: LogP vs. Reduced Analog

The target compound has an experimentally consistent calculated LogP of 2.73 (ALogP) with a TPSA of 12.03 Ų . Its reduced analog 4-(3,4-difluorobenzyl)piperidine (CAS 203860-03-1) possesses a LogP of 2.84 and a TPSA of 12.03 Ų, indicating that saturation of the exocyclic double bond increases LogP by approximately +0.11 units while TPSA remains unchanged . This small but measurable difference reflects the impact of the sp² → sp³ hybridization change on molecular lipophilicity: the methylidene bridge of the target compound provides a slightly more polar character than the fully saturated benzyl analog. No LogP value for the non-fluorinated 4-benzylidenepiperidine is available in curated databases, but the class-level trend established by fluorinated saturated heterocyclic amine studies indicates that aryl fluorination consistently reduces basicity (ΔpKₐ) and modulates LogP relative to the non-fluorinated parent [1].

Lipophilicity LogP Physicochemical profiling CNS drug design

CYP2D6 Inhibition Baseline

In addition to CYP3A4 data, the target compound was profiled against CYP2D6 in human liver microsomes, yielding an IC₅₀ of 20,000 nM (20 µM) after 15 min preincubation with fluorogenic substrate [1]. A structurally distinct CYP2D6 inhibitor from the same ChEMBL-assigned dataset (CHEMBL5182534 / BDBM50600733) exhibits an EC₅₀ of 85 nM for FXR2 agonism, but no direct CYP2D6 head-to-head comparison between benzylidenepiperidine analogs exists [2]. The available CYP2D6 IC₅₀ for the target compound indicates low-micromolar inhibition potential; without class-internal comparator data, the value serves as a baseline for future SAR rather than a differentiation claim.

CYP2D6 Drug metabolism ADME Hepatocyte clearance

Methylidene Bridge: Conformational Rigidity

The target compound contains an sp²-hybridized exocyclic methylidene bridge (C=CH–Ar) connecting the piperidine 4-position to the 3,4-difluorophenyl ring, whereas the reduced analog 4-(3,4-difluorobenzyl)piperidine features an sp³–sp³ C–C single bond [1]. This hybridization difference imposes distinct conformational constraints: the methylidene bridge restricts rotation and enforces planarity between the piperidine ring and the aryl group, which can enhance shape complementarity to flat hydrophobic receptor pockets. In the 4-benzylidenepiperidine class, this rigid geometry has been exploited for dopamine D₄ receptor ligands requiring a coplanar aryl-piperidine pharmacophore; the reduced 4-benzylpiperidine scaffold, by contrast, allows free rotation around the benzylic C–C bond and is preferentially employed in sigma receptor and CCR3 antagonist programs [2]. No direct binding data comparing the target compound with its reduced analog on the same assay platform are published, but the structural difference is unambiguous and determinable by ¹H NMR (vinyl proton signal) or X-ray crystallography .

Molecular rigidity Stereoelectronic effects Piperidine conformation Receptor pharmacophore

Hydrochloride Salt Solubility vs. Free Base

The hydrochloride salt of 4-[(3,4-difluorophenyl)methylidene]piperidine (CAS 1803583-97-2) is reported to exhibit enhanced aqueous solubility compared to the free base (CAS 1517790-76-9), facilitating handling and formulation in aqueous assay buffers [1]. The free base has a predicted aqueous solubility at pH 7.4 of approximately 1 unit (specific units not reported) , while the hydrochloride salt provides improved dissolution characteristics. This is consistent with the general behavior of piperidine-containing compounds, where salt formation with HCl increases solubility by several orders of magnitude due to ionization of the basic nitrogen (predicted pKₐ ≈ 10.5) . No quantitative solubility comparison between the hydrochloride and free base of the target compound is available from a single controlled study; the differentiation is inferred from general amine salt chemistry and vendor technical notes [1].

Salt form Aqueous solubility Formulation Handling

Metabolic Stability: Aryl Fluorination Advantage

A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that fluorination of piperidine and related scaffolds consistently preserves high metabolic stability in intrinsic microsomal clearance (CLint) assays [1]. While 4-[(3,4-difluorophenyl)methylidene]piperidine itself was not included in that study panel, the 3,4-difluoro substitution pattern on the aryl ring is expected to reduce CYP-mediated oxidative metabolism at the phenyl ring relative to non-fluorinated 4-benzylidenepiperidine, based on the well-established metabolic blocking effect of aryl fluorine atoms [2]. The difluorophenyl moiety may improve metabolic resistance, a claim supported by the general principle that fluorine substitution at metabolic soft spots retards hydroxylation and O-dealkylation [2]. No direct CLint data exist for the target compound or its closest non-fluorinated analog, and this evidence dimension is necessarily a class-level inference rather than a quantified differentiation.

Metabolic stability Microsomal clearance Fluorine substitution Oxidative metabolism

4-[(3,4-Difluorophenyl)methylidene]piperidine Application Scenarios


Rigid-Linker Pharmacophore for D₄ & Sigma Receptors

For medicinal chemistry programs targeting dopamine D₄ receptors or sigma receptors where a coplanar aryl-piperidine pharmacophore is desired, the exocyclic methylidene bridge of 4-[(3,4-difluorophenyl)methylidene]piperidine enforces planarity and rigidity that cannot be achieved with the freely rotating 4-(3,4-difluorobenzyl)piperidine analog . The 3,4-difluoro substitution provides electron-withdrawing character that modulates the aryl ring's π-electron density, potentially enhancing π-stacking interactions with aromatic receptor residues relative to non-fluorinated 4-benzylidenepiperidine . Researchers should select this compound when the target pharmacophore model requires a conformationally restricted sp² linker; the reduced benzyl analog is more appropriate when linker flexibility is needed .

Early ADME CYP Profiling

The compound's established CYP3A4 and CYP2D6 IC₅₀ values (both 20 µM) provide a quantitative baseline for assessing cytochrome P450 inhibition risk in early discovery . This compound can serve as a fluorinated benzylidenepiperidine reference standard when building in-house CYP inhibition SAR datasets. Procurement as an analytical reference standard (≥95% purity) enables consistent cross-study comparison of CYP inhibition profiles within a series of benzylidenepiperidine analogs . The hydrochloride salt form is recommended for aqueous assay compatibility [5].

CNS-Targeted Library Building Block

With a calculated LogP of 2.73 and TPSA of 12.03 Ų, the compound occupies a physicochemical space consistent with CNS drug-likeness . The free secondary amine on the piperidine ring permits facile diversification via N-alkylation, N-acylation, or N-sulfonylation, making it a versatile building block for parallel library synthesis targeting neurological disorders . The 3,4-difluorophenyl group enhances metabolic stability relative to non-fluorinated benzylidenepiperidine building blocks, a class-level advantage supported by fluorinated heterocycle SAR studies [5]. Researchers constructing CNS-focused compound collections should prioritize this scaffold when both fluorine-mediated metabolic stability and the rigid methylidene geometry are desired synthetic features .

Matched Molecular Pair: Linker Saturation Impact on LogP

For laboratories systematically evaluating the impact of linker hybridization on molecular properties, this compound (LogP 2.73) and its reduced analog 4-(3,4-difluorobenzyl)piperidine (LogP 2.84) provide a matched molecular pair for studying the ΔLogP effect of sp² → sp³ linker saturation (ΔLogP = -0.11) . This modest but measurable difference can be exploited in matched molecular pair analysis (MMPA) to prospectively predict the lipophilicity impact of linker saturation in related series. Procurement of both compounds at comparable purity enables rigorous paired physicochemical and biological comparisons .

Quote Request

Request a Quote for 4-[(3,4-Difluorophenyl)methylidene]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.